molecular formula C18H12N2O3S B5807209 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide

Cat. No. B5807209
M. Wt: 336.4 g/mol
InChI Key: CWMMQIHHDLMBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. It is a furan derivative that is commonly referred to as BF-1. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of BF-1 is not fully understood. However, it has been suggested that BF-1 may inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been found to induce the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
BF-1 has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. BF-1 has also been found to exhibit antioxidant properties, which can help to protect cells from oxidative damage. In addition, BF-1 has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BF-1 for lab experiments is its high purity and stability. This makes it easy to work with and ensures that the results obtained are reliable. However, one of the limitations of BF-1 is its relatively high cost, which may limit its use in certain research studies.

Future Directions

There are several future directions for research on BF-1. One area of research is to further investigate its potential as a cancer therapy. This could involve testing its efficacy in animal models and clinical trials. Another area of research is to investigate its potential for the treatment of inflammatory diseases, such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of BF-1 and its potential interactions with other compounds.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide involves a multi-step process that requires careful attention to detail. The first step involves the condensation of 2-aminobenzothiazole with salicylaldehyde to form a Schiff base. The Schiff base is then reacted with furan-2-carboxylic acid to form the final product, BF-1. The synthesis of BF-1 has been optimized to ensure high yields and purity.

Scientific Research Applications

BF-1 has been found to exhibit a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. BF-1 has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c21-14-10-11(19-17(22)15-5-3-9-23-15)7-8-12(14)18-20-13-4-1-2-6-16(13)24-18/h1-10,21H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMMQIHHDLMBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5743824

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